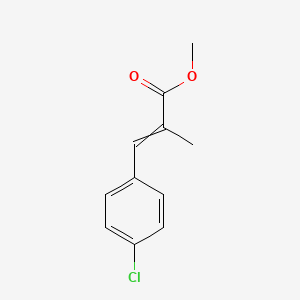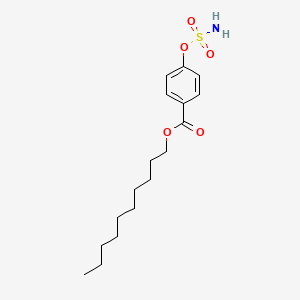
4-Sulfamoyloxy-benzoic acid decyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Sulfamoyloxy-benzoic acid decyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of a sulfamoyloxy group attached to the benzene ring and a decyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Sulfamoyloxy-benzoic acid decyl ester typically involves the esterification of 4-sulfamoyloxy-benzoic acid with decanol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out under mild conditions, typically at room temperature, to form the ester linkage.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Sulfamoyloxy-benzoic acid decyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoyloxy-benzoic acid and decanol.
Reduction: Reduction of the ester group can lead to the formation of the corresponding alcohol.
Substitution: The sulfamoyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters to alcohols.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Hydrolysis: 4-Sulfamoyloxy-benzoic acid and decanol.
Reduction: 4-Sulfamoyloxy-benzyl alcohol.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Sulfamoyloxy-benzoic acid decyl ester has several scientific research applications:
Medicinal Chemistry: It has been studied as an inhibitor of estrone sulfatase, an enzyme involved in the metabolism of estrogens.
Biology: The compound’s ability to inhibit specific enzymes makes it a potential candidate for studying enzyme mechanisms and developing therapeutic agents.
Industry: It can be used in the synthesis of other organic compounds and as an intermediate in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 4-Sulfamoyloxy-benzoic acid decyl ester involves its interaction with specific enzymes, such as estrone sulfatase. The compound binds to the active site of the enzyme, inhibiting its activity and preventing the conversion of estrone sulfate to estrone . This inhibition can affect various biological pathways related to estrogen metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Sulfamoylbenzoic acid: A similar compound with a sulfamoyl group but lacking the ester linkage.
4-Methoxybenzoic acid decyl ester: Another ester derivative of benzoic acid with a methoxy group instead of a sulfamoyloxy group.
Uniqueness
4-Sulfamoyloxy-benzoic acid decyl ester is unique due to the presence of both the sulfamoyloxy group and the decyl ester group. This combination imparts specific chemical properties and biological activities that are distinct from other benzoic acid derivatives. Its ability to inhibit estrone sulfatase, for example, sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
479580-24-0 |
|---|---|
Molekularformel |
C17H27NO5S |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
decyl 4-sulfamoyloxybenzoate |
InChI |
InChI=1S/C17H27NO5S/c1-2-3-4-5-6-7-8-9-14-22-17(19)15-10-12-16(13-11-15)23-24(18,20)21/h10-13H,2-9,14H2,1H3,(H2,18,20,21) |
InChI-Schlüssel |
DLRHBYZXPMZRRW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC(=O)C1=CC=C(C=C1)OS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Phosphonic acid, [1-(butylamino)-1-methylbutyl]-, dibutyl ester](/img/structure/B14242114.png)
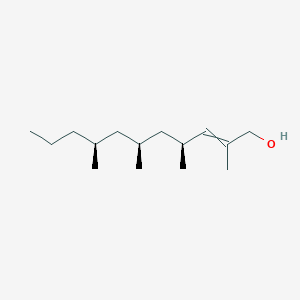
![[(1R,2R)-Cyclohex-3-ene-1,2-diyl]dimethanol](/img/structure/B14242121.png)

![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
![N~1~-(Butan-2-yl)-N~2~-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14242128.png)
![8-{[4-(Hydroxyamino)-6-(octyloxy)pyrimidin-2-yl]amino}octan-1-ol](/img/structure/B14242138.png)
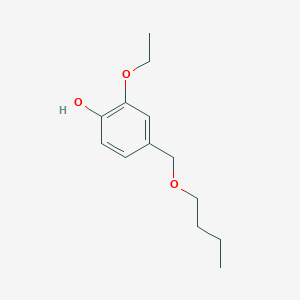
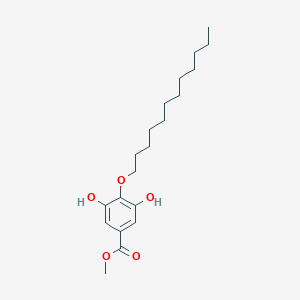
![4-[(Octahydronaphthalen-4a(2H)-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B14242153.png)
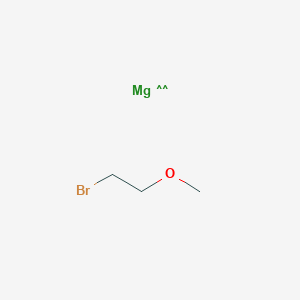
![[Silanetetrayltetra(propane-3,1-diyl)]tetrakis(tridodecylsilane)](/img/structure/B14242166.png)
